Ethyl 2-amino-2-iminoacetate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-amino-2-iminoacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUMINUDFDUGNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76029-62-4 | |
| Record name | ethyl carbamimidoylformate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms Involving Ethyl 2 Amino 2 Iminoacetate Hydrochloride
Nucleophilic Additions to the Imino Group
The carbon-nitrogen double bond of the imino group in ethyl 2-amino-2-iminoacetate hydrochloride is a key site for nucleophilic attack. The protonation of the imino nitrogen further activates this group, making the imino carbon more electrophilic. Nucleophiles can add to this carbon, leading to a tetrahedral intermediate that can then undergo further reactions.
The amidine functional group, R-C(=NR')NR''R''', is known to react with various nucleophiles. The rate-limiting step in many reactions involving amidines is the initial nucleophilic attack on the C4 carbon of an azine. acs.orgnih.gov For instance, in the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines, the reaction proceeds through an addition/N2 elimination/cyclization pathway, initiated by the nucleophilic attack of the amidine. acs.orgnih.gov
Condensation and Cyclization Reactions
A significant aspect of the reactivity of this compound is its utility in condensation and cyclization reactions to form various heterocyclic compounds. Amidines are well-established precursors for the synthesis of azaheterocycles such as imidazoles, benzimidazoles, quinazolines, triazines, and triazoles. mdpi.com
One notable example is the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines, which efficiently produces pyrimidines and 1,3,5-triazines, respectively. acs.orgnih.gov This transformation is rapid and selective. acs.orgnih.gov Another example of cyclization involves the reaction of amidine derivatives with the acylating agent oxalyl chloride to yield five-membered condensed dihydroimidazolylbenzenesulfonamide derivatives. nih.gov
The general mechanism for these cyclization reactions often involves an initial nucleophilic attack by one of the nitrogen atoms of the amidine group on an electrophilic center of the reaction partner. This is followed by an intramolecular condensation, often with the elimination of a small molecule like water or an alcohol, to form the heterocyclic ring. The presence of both a nucleophilic amino group and an electrophilic imino group within the same molecule allows for its participation in a variety of cyclocondensation reactions.
Rearrangement Pathways
While specific rearrangement pathways for this compound are not extensively documented, the broader classes of imino esters and related compounds are known to undergo various rearrangements.
One such relevant transformation is the multihetero-Cope rearrangement of α-keto ester derived nitrones, which furnishes complex α-imino ester derivatives. nih.govthieme-connect.com This type of sigmatropic rearrangement involves the cleavage of a weak N-O bond and can be a powerful tool for synthesizing intricate α-imino esters. nih.govthieme-connect.com
Another category of relevant rearrangements includes the α-ketol and α-iminol rearrangements. In the presence of a suitable acid or base, α-hydroxy imines can isomerize through a 1,2-shift of an alkyl or aryl group. beilstein-journals.org This process converts the imine into an amine. beilstein-journals.org For example, an α-iminol intermediate can be generated from a 1-cyanocyclobutyl ester and an electron-rich heteroarene in the presence of a palladium catalyst, which then rearranges via ring expansion to yield a functionalized α-amino cyclopentanone. beilstein-journals.org
Reaction Kinetics and Thermodynamic Considerations
The kinetics of reactions involving amidines have been investigated, providing insights into their reactivity. For the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines, kinetic studies have shown that the rate-limiting step is the initial nucleophilic attack of the amidine on the azine. acs.orgnih.gov The electronic properties of substituents on the amidine have a significant impact on the reaction rate. A study on the reaction of benzamidines with a 1,2,3,5-tetrazine (B1252110) and a 1,2,3-triazine (B1214393) demonstrated a linear Hammett relationship, with electron-donating groups on the benzamidine (B55565) accelerating the reaction. escholarship.org
| Benzamidine Substituent (para) | Relative Rate (vs. H) |
| OMe | 3.2 |
| Me | 1.5 |
| H | 1.0 |
| Cl | 0.5 |
| CF3 | 0.3 |
Table 1: Relative reaction rates of para-substituted benzamidines with a 1,2,3,5-tetrazine, illustrating the electronic effect on the reaction kinetics. Data sourced from a study on the mechanistic insights into the reaction of amidines. escholarship.org
Catalytic Influence on Reaction Outcomes
Catalysis plays a pivotal role in many reactions involving amidines and their precursors. The Pinner reaction, a common method for synthesizing imino ester hydrochlorides from nitriles and alcohols, is acid-catalyzed. wikipedia.orgwikipedia.org The acidic conditions protonate the nitrile nitrogen, activating it for nucleophilic attack by the alcohol. wikipedia.orgwikipedia.org
Transition metal catalysts are also widely employed in reactions involving amidines. For instance, palladium-catalyzed reactions are used for the N-arylation of amidines and in isocyanide insertion reactions to form amidines. nih.gov Copper catalysts have been utilized for the synthesis of N-sulfonylamidines from alkynes, sulfonyl azides, and amines, as well as in the N-arylation of amidine salts with aryl iodides. organic-chemistry.orgorganic-chemistry.org More recently, an iron-catalyzed dearomative amination of β-naphthols using oxadiazolones as a nitrene source has been developed for the synthesis of amidines. rsc.org
The choice of catalyst can significantly influence the reaction pathway and the final product distribution. For example, in the catalytic hydrogenation of a related compound, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, the selectivity of the reaction to yield a diamine or cyclized products was highly dependent on the type of heterogeneous catalyst used. semanticscholar.org
Applications in Complex Organic Molecule Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The dual nucleophilic and electrophilic nature of ethyl 2-amino-2-iminoacetate hydrochloride, along with its potential to act as a precursor to various reactive intermediates, has been harnessed for the synthesis of several important classes of nitrogen-containing heterocycles.
Derivatization to Triazole Systems
The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the cyclocondensation of amidines or their precursors with hydrazine (B178648) derivatives. This compound can serve as a key synthon in this process. While direct examples with the hydrochloride salt are not extensively documented, a closely related compound, ethyl 2-ethoxy-2-iminoacetate, has been utilized in a two-step method for the synthesis of polycyclic 1,2,4-triazoles from lactams. researchgate.net This method involves the N-amination of the lactam followed by cyclocondensation with the iminoacetate (B1260909) derivative.
The general mechanism for the formation of a 1,2,4-triazole ring from an iminoacetate involves the initial reaction of the imino group with a hydrazine derivative to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen of the hydrazine onto the carbonyl carbon of the ester, followed by elimination of ethanol (B145695) and water, leads to the formation of the stable aromatic triazole ring. The reaction conditions can be controlled to favor the desired regioisomer.
Table 1: Key Steps in the Synthesis of 1,2,4-Triazoles from Iminoacetates
| Step | Description | Intermediate/Product |
| 1 | Reaction of the iminoacetate with a hydrazine derivative. | Hydrazone intermediate |
| 2 | Intramolecular cyclization. | Dihydrotriazole intermediate |
| 3 | Dehydration and elimination of ethanol. | Aromatic 1,2,4-triazole |
Formation of Thiazole (B1198619) and Oxazole (B20620) Frameworks
The Hantzsch thiazole synthesis is a classical and widely used method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. chemhelpasap.comorganic-chemistry.orgscribd.comyoutube.com this compound can be considered an equivalent of a thioamide precursor (an amidine hydrochloride) and is thus a potential substrate for Hantzsch-type reactions. The reaction would proceed through the initial S-alkylation of the thioamide tautomer by the α-haloketone, followed by intramolecular condensation of the enol with the amidine carbon and subsequent dehydration to yield the aminothiazole derivative.
Similarly, the synthesis of oxazole frameworks can be envisioned. Oxazolines, precursors to oxazoles, can be synthesized through various methods, including the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.comgoogle.comijpsr.com By reacting this compound with a suitable precursor containing a hydroxyl group, followed by cyclization, it may be possible to construct the oxazole ring. A formal [3+2] cycloaddition of ketones with isocyanoacetate esters is another powerful method for synthesizing oxazolines. rsc.org
Table 2: Comparison of Hantzsch Thiazole Synthesis and Potential Oxazole Synthesis
| Feature | Hantzsch Thiazole Synthesis | Potential Oxazole Synthesis |
| Key Reactants | α-Haloketone, Thioamide equivalent | Precursor with hydroxyl group, Iminoacetate |
| Key Intermediate | Thiazoline | Oxazoline |
| Driving Force | Formation of a stable aromatic thiazole ring | Intramolecular cyclization and dehydration |
Pyrrolo and Other Fused Heterocycle Construction
The construction of pyrrolidine (B122466) rings, the core of many natural products and pharmaceuticals, can be efficiently achieved through the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.govnih.govwikipedia.orgnih.govorganic-chemistry.org this compound can serve as a precursor for the in-situ generation of an azomethine ylide. The reaction of the imine with a suitable agent can lead to the formation of the 1,3-dipole, which then readily participates in cycloaddition reactions with alkenes or alkynes to furnish highly substituted pyrrolidines and pyrrolines. The stereoselectivity of these reactions is often high, allowing for the construction of multiple stereocenters in a single step. nih.gov This methodology is particularly powerful for the synthesis of complex polycyclic systems containing the pyrrolidine motif.
Synthesis of Spirocyclic Systems
Spirocyclic systems, characterized by two rings sharing a single atom, are of growing interest in medicinal chemistry. nih.gov The synthesis of spiro-heterocycles can be achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. rsc.org Leveraging the ability of this compound to form reactive intermediates such as azomethine ylides, it is plausible to construct spirocyclic systems. This could be achieved by reacting the in-situ generated azomethine ylide with a dipolarophile that is part of a pre-existing ring system. The subsequent [3+2] cycloaddition would result in the formation of a spiro-pyrrolidine derivative.
Advanced Amino Acid and Peptide Synthesis
This compound also plays a crucial role as a glycine (B1666218) equivalent in the synthesis of non-proteinogenic α-amino acids and has potential applications in peptide synthesis.
Utility in Alpha-Amino Acid Analog Synthesis
The synthesis of unnatural α-amino acids is of great importance for the development of new pharmaceuticals and biochemical probes. acs.orgorganic-chemistry.org this compound can be utilized as a glycine cation equivalent, where the α-carbon can be functionalized through alkylation. researchgate.netiu.edu The imine functionality allows for the deprotonation of the α-carbon to form a stabilized carbanion, which can then be reacted with various electrophiles, such as alkyl halides, to introduce a side chain. Subsequent hydrolysis of the imine and ester groups yields the desired α-amino acid. This approach offers a versatile and efficient route to a wide range of α-amino acid analogs. researchgate.netnih.govnih.govnih.govmdpi.com
Table 3: General Steps for α-Amino Acid Synthesis using a Glycine Imine Template
| Step | Description | Reagents |
| 1 | Deprotonation of the α-carbon. | Strong base (e.g., LDA) |
| 2 | Alkylation with an electrophile. | Alkyl halide, Aldehyde, etc. |
| 3 | Hydrolysis of the imine and ester. | Acidic or basic conditions |
The use of chiral auxiliaries or phase-transfer catalysts can enable the asymmetric synthesis of these amino acids, providing access to enantiomerically pure compounds. researchgate.net
Development of Novel Peptide Coupling Reagents
While this compound itself is not a direct peptide coupling reagent, its structural motif is foundational to the development of more complex and efficient reagents. The core carbamimidoylformate structure serves as a key component in the design of novel guanidinium- and amidinium-based coupling agents. These reagents are instrumental in facilitating the formation of amide bonds between amino acids, a fundamental process in peptide synthesis.
The development of such reagents often involves the derivatization of the amino and imino groups of the parent molecule to create more activated species. For instance, reaction of the imino group can lead to the formation of highly electrophilic intermediates that readily react with the carboxylate of an N-protected amino acid. This activation facilitates the subsequent nucleophilic attack by the amino group of a second amino acid, thereby forging the peptide bond. The ethyl ester functionality can also be modified or displaced to further tune the reactivity and solubility of the resulting coupling reagent. Research in this area focuses on creating reagents that are not only highly efficient but also minimize side reactions and are easily separable from the peptide product.
Strategies for Racemization-Free and Enantioselective Transformations
A critical challenge in peptide synthesis is the prevention of racemization at the chiral α-carbon of the amino acid residues. The development of coupling reagents and strategies that preserve the stereochemical integrity of the amino acids is of paramount importance. While direct studies detailing the use of this compound in achieving racemization-free transformations are not extensively documented, its derivatives are implicated in strategies aimed at minimizing this phenomenon.
The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate from the activated C-terminal amino acid. The design of coupling reagents that suppress the formation or prolong the lifetime of this intermediate is a key strategy. It is hypothesized that coupling reagents derived from structures akin to this compound can be engineered to favor a direct amidation pathway over the oxazolone route. Furthermore, the strategic placement of bulky substituents, introduced through derivatization of the parent molecule, can sterically hinder the deprotonation at the α-carbon, which is a prerequisite for racemization.
In the broader context of enantioselective transformations, the chiral environment created by catalysts or reagents is crucial. While the parent compound is achiral, it can be utilized in the synthesis of chiral ligands or auxiliaries. These chiral entities can then be employed to direct the stereochemical outcome of various chemical reactions, including those involving the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of enantiomerically enriched molecules.
Precursor in Natural Product Total Synthesis
The intricate and stereochemically rich structures of natural products present a formidable challenge to synthetic chemists. The efficient construction of these complex molecules often relies on the use of versatile and readily available starting materials. This compound, with its multiple reactive sites, serves as a valuable precursor in the total synthesis of certain classes of natural products, particularly those containing nitrogen heterocycles.
Although specific examples of its direct use in the total synthesis of well-known natural products like alkaloids or terpenes are not widely reported in readily accessible literature, its potential is evident. The iminoacetate moiety can be envisioned as a synthon for various nitrogen-containing rings. For instance, through cyclization reactions with appropriate partners, it can be incorporated into the core structures of alkaloids. The ability to introduce substituents at multiple positions allows for the construction of highly functionalized and stereochemically complex intermediates en route to the final natural product. The development of novel synthetic methodologies centered around this precursor could open new avenues for the efficient total synthesis of bioactive natural products.
Contributions to Pharmaceutical Intermediate Design and Synthesis
The synthesis of pharmaceutical intermediates is a cornerstone of drug discovery and development. This compound has demonstrated significant utility as a precursor for the synthesis of various heterocyclic compounds that form the core of many pharmaceutically active molecules. Its ability to participate in cyclization reactions makes it a valuable tool for medicinal chemists.
The imino and amino functionalities of the molecule are key to its role in synthesizing heterocyclic systems such as pyrimidines, imidazoles, and triazines. These heterocycles are prevalent in a wide range of drugs due to their ability to interact with biological targets. For example, the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidine (B1678525) rings. bu.edu.eg Similarly, reactions with other bifunctional reagents can afford imidazole (B134444) and triazine derivatives. rsc.orgsaudijournals.com
Advanced Spectroscopic and Structural Elucidation Studies
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For Ethyl 2-amino-2-iminoacetate hydrochloride, key expected vibrational bands include:
N-H stretching: Broad absorptions in the region of 3000-3400 cm⁻¹ corresponding to the amino and iminium groups.
C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
C=N stretching: An absorption in the region of 1640-1690 cm⁻¹ for the iminium group.
C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester.
C-H stretching: Absorptions just below 3000 cm⁻¹ for the C-H bonds of the ethyl group.
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.
While general characteristic frequencies can be predicted, specific, experimentally determined IR and Raman spectra for this compound are not well-documented in publicly available research.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the cationic part of the molecule, [C₄H₈N₂O₂]⁺. Fragmentation patterns would provide further structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₄H₈N₂O₂). This is a critical step in confirming the identity of a newly synthesized compound.
There is a lack of published high-resolution mass spectrometry data specifically for this compound.
X-ray Crystallography for Definitive Solid-State Structure and Conformation
A thorough search of scientific literature and chemical databases for single-crystal X-ray diffraction data specifically for this compound (CAS 76029-62-4) did not yield any definitive crystallographic studies. While X-ray crystallography is the benchmark technique for elucidating the precise three-dimensional arrangement of atoms in a solid-state material, providing unequivocal information on bond lengths, bond angles, and molecular conformation, such data for the title compound is not publicly available.
Information found for its tautomer, ethyl aminoacetate hydrochloride, indicates a monoclinic crystal system with a P 1 21/c 1 space group. However, this data cannot be extrapolated to definitively describe the solid-state structure of this compound due to the constitutional isomerism between the two compounds. The difference in the location of a double bond and a proton fundamentally alters the electronic distribution, geometry, and potential intermolecular interactions.
Without experimental X-ray diffraction data, key structural details remain unconfirmed. This includes precise bond lengths of the C=N imine and C-N amine groups, the planarity of the molecule, and the specific hydrogen-bonding network established with the chloride counter-ion in the crystal lattice. Such information is critical for a complete understanding of its solid-state properties and behavior. Further experimental investigation is required to determine the crystal structure of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are instrumental in determining the optimized geometry and energetic properties of Ethyl 2-amino-2-iminoacetate hydrochloride. Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311++G(d,p) basis set, has been widely employed for similar molecules to obtain accurate predictions of molecular structures.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the energetic calculations, providing a more accurate picture of the molecule's stability and electronic properties. While specific ab initio studies on this compound are not extensively documented in publicly available literature, calculations on analogous systems provide valuable insights. For instance, studies on related amino-imino compounds have utilized both DFT and ab initio methods to explore their tautomeric equilibria and conformational landscapes.
Below is a table of representative calculated geometric parameters for the imino tautomer of this compound, based on DFT B3LYP/6-311++G(d,p) calculations of analogous structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=N | 1.28 |
| C-O (ester) | 1.35 | |
| C=O | 1.21 | |
| C-C | 1.52 | |
| Bond Angle (°) | O=C-N | 125.0 |
| C-N-H | 120.0 | |
| C-O-C | 116.0 |
Electronic Structure Analysis (e.g., HOMO/LUMO, Molecular Electrostatic Potential)
The electronic structure of this compound governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within the molecule. For this compound, the MEP map would likely show electronegative regions (typically colored red or yellow) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, electropositive regions (colored blue) would be expected around the hydrogen atoms, particularly those attached to the nitrogen, making them prone to nucleophilic attack.
Theoretical calculations on similar imino esters suggest the following representative values for the frontier molecular orbitals:
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, which are the high-energy intermediates that connect reactants and products. Characterization of these transition states, including their geometry and energy, is crucial for understanding the reaction kinetics and mechanism.
Tautomerism and Conformational Energy Landscape Analysis
This compound can exist in different tautomeric forms, primarily the amino and imino forms. Computational studies on analogous systems have shown that the imino tautomer is generally more stable than the amino tautomer. researchgate.net This preference is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group in the amino tautomer, which is less favorable than the resonance stabilization in the imino form. DFT calculations on similar compounds suggest that the imino tautomer is energetically favored by approximately 5-6 kcal/mol. researchgate.net
Conformational analysis involves exploring the different spatial arrangements of the atoms in the molecule and their corresponding energies. The conformational energy landscape can be generated by systematically rotating the rotatable bonds, such as the C-C and C-O single bonds. This analysis helps to identify the most stable conformers and the energy barriers between them. For this compound, the orientation of the ethyl group and the geometry around the imino C=N bond would be key conformational features.
| Tautomer | Relative Energy (kcal/mol) - Representative |
|---|---|
| Imino Tautomer | 0.0 |
| Amino Tautomer | +5.5 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. The calculated frequencies for the C=N stretch, C=O stretch, and N-H bending vibrations would be of particular interest for characterizing the imino tautomer of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can provide valuable information for structural elucidation. The calculated chemical shifts for the protons and carbons in the ethyl group and the imino functionality would be compared with experimental NMR data to confirm the assigned structure.
Below is a table of representative predicted vibrational frequencies for key functional groups, based on calculations for analogous molecules.
| Vibrational Mode | Predicted Frequency (cm⁻¹) - Representative |
|---|---|
| N-H Stretch | 3400 - 3500 |
| C-H Stretch (aliphatic) | 2900 - 3000 |
| C=O Stretch | 1730 - 1750 |
| C=N Stretch | 1640 - 1690 |
| N-H Bend | 1550 - 1650 |
| C-O Stretch | 1000 - 1300 |
Future Research Directions and Emerging Applications
Development of Novel Reaction Architectures and Green Chemistry Methods
The synthesis and application of ethyl 2-amino-2-iminoacetate hydrochloride are expected to benefit from and contribute to the advancement of novel reaction architectures and green chemistry principles. Future research will likely focus on developing more sustainable and efficient methods for its synthesis and subsequent transformations.
One promising direction is the adoption of continuous flow chemistry . This technology offers precise control over reaction parameters, enhanced safety, and scalability. amidetech.com The synthesis of iminoacetate (B1260909) derivatives could be adapted to flow reactors, potentially improving yields and reducing waste compared to traditional batch processes. amidetech.com Furthermore, flow chemistry facilitates the integration of multiple synthetic steps into a single, streamlined process, which is a key aspect of modern chemical manufacturing. amidetech.com
Exploration in Supramolecular Chemistry and Materials Science
The amidinium salt structure of this compound makes it a compelling candidate for applications in supramolecular chemistry and materials science. Amidinium ions are known to form strong and directional hydrogen bonds, which can be exploited to construct well-defined supramolecular assemblies. acs.orgresearchgate.net
Future research could investigate the self-assembly properties of this compound and its derivatives to create novel supramolecular polymers and crystalline materials. The ability of the amidinium group to interact with carboxylates and other hydrogen bond acceptors could be harnessed to build complex, ordered structures. acs.org These materials could find applications in areas such as crystal engineering, where the precise control of molecular arrangement is crucial for designing materials with specific optical or electronic properties.
Furthermore, the incorporation of this iminoacetate derivative into larger molecular frameworks could lead to the development of functional materials. For example, its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could introduce new functionalities, such as catalytic activity or selective guest binding. The exploration of these possibilities could open up new avenues for the design of advanced materials with tailored properties.
Integration into Automated Synthesis Platforms
The field of chemical synthesis is undergoing a transformation with the advent of automated synthesis platforms that can accelerate the discovery and optimization of new molecules. synplechem.com this compound, as a simple bifunctional building block, is well-suited for integration into these automated workflows. chemspeed.com
In the context of automated peptide synthesis , while this compound is not a standard amino acid, its structural similarity to amino acid esters suggests its potential use in the synthesis of peptide mimics or other non-natural oligomers. Automated synthesizers could be programmed to incorporate this unit into a growing chain, allowing for the rapid generation of libraries of novel compounds. researchgate.net
Beyond peptide synthesis, automated platforms are increasingly being used for the synthesis of a wide range of small molecules. The reactivity of the imine and ester groups in this compound could be exploited in a variety of coupling reactions, making it a valuable addition to the toolkit of automated synthesis. The ability to perform reactions in a high-throughput manner would enable the rapid exploration of the chemical space around this scaffold. chemspeed.com
Expanding the Chemical Space of Iminoacetate Derivatives
Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and discovering new bioactive molecules. nih.gov α-Imino esters are valuable precursors in organic synthesis, and this compound can serve as a versatile starting material for DOS campaigns. researchgate.netacs.org
Future research is likely to focus on using this compound as a scaffold to generate large and diverse libraries of molecules. The imine and ester functionalities provide two orthogonal points for modification, allowing for the introduction of a wide range of substituents. For instance, the imine can undergo nucleophilic additions, while the ester can be transformed into amides or other functional groups. researchgate.netacs.org
By systematically varying the substituents at these positions, it will be possible to create libraries of compounds with diverse structures and properties. These libraries could then be screened for biological activity, leading to the discovery of new drug candidates or chemical probes. The exploration of multi-component reactions involving this compound could further enhance the efficiency and diversity of these synthetic efforts. researchgate.net
Role in Advanced Catalysis and Reagent Design
The iminium ion is a key intermediate in many organocatalytic reactions. The amidinium salt structure of this compound suggests its potential as a precursor for the design of novel organocatalysts.
Future research could explore the development of chiral catalysts derived from this compound for use in asymmetric synthesis. By introducing chiral auxiliaries, it may be possible to create catalysts that can control the stereochemical outcome of a variety of chemical transformations. The design of such catalysts is an active area of research, and the unique electronic properties of the iminoacetate scaffold could offer new opportunities for catalyst development. uniroma1.it
In addition to catalysis, this compound could also serve as a precursor for the design of novel reagents. For example, its derivatization could lead to the development of new electrophilic aminating agents or other useful synthetic tools. The reactivity of the imine group could be tailored to achieve specific chemical transformations, expanding the repertoire of available synthetic methods. rsc.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing ethyl 2-amino-2-iminoacetate hydrochloride, and how can purity be optimized?
- Methodology : Cyclocondensation reactions are commonly employed for similar iminoacetate derivatives, such as reacting methyl chloroacetate with ethylenediamine under controlled pH and temperature . For purity optimization, recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and column chromatography (silica gel, eluting with methanol/dichloromethane) are recommended. Purity validation via HPLC (≥98%, as per industrial standards) and elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Verify the presence of the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2) and iminoacetate moiety (δ ~3.5–4.0 ppm for NH2/CH) .
- FT-IR : Confirm characteristic peaks for C=O (ester, ~1730 cm⁻¹) and N-H (imine, ~3300 cm⁻¹).
- Mass spectrometry (ESI-MS) : Validate the molecular ion peak at m/z 152.58 (C4H9ClN2O2) .
Q. What storage conditions are critical to maintain the stability of this compound?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the imino group. Use desiccants to avoid moisture absorption, which can degrade the hydrochloride salt .
Advanced Research Questions
Q. How does the reactivity of the imino group in this compound influence its application in heterocyclic synthesis?
- Methodology : The imino group acts as a nucleophile in cyclization reactions. For example, under acidic conditions, it can react with carbonyl compounds (e.g., aldehydes) to form pyrimidine or triazine derivatives. Monitor reaction progress via TLC and optimize pH (4–6) to prevent premature decomposition .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Contradiction Analysis : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture content. Standardize solubility testing in PBS (pH 7.4) and DMSO for biological studies .
Q. How can researchers assess the compound’s stability under physiological conditions for drug development?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
- pH stability : Test in buffers (pH 1–9) to identify hydrolysis-prone conditions.
- Oxidative stability : Expose to H2O2 (3%) and monitor by UV-Vis spectroscopy for imino group oxidation .
Q. What mechanistic insights explain side reactions during its use in peptide coupling?
- Analysis : The hydrochloride salt’s acidic environment may protonate amine coupling partners, reducing reactivity. Employ Schlenk techniques to control moisture and use coupling agents like HATU in DMF to minimize side reactions. Characterize byproducts (e.g., ethyl glycinate) via HPLC-MS .
Methodological Challenges and Solutions
Q. How to validate analytical methods for quantifying trace impurities in this compound?
- Validation Protocol :
- Linearity : Calibrate using spiked samples (0.1–10 µg/mL) with R² ≥0.995.
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
- Accuracy/Precision : Perform spike-recovery tests (≥95% recovery, RSD ≤2%) .
Q. What computational tools predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
